5-Aminononane, also known as nonan-5-amine, is an organic compound with the molecular formula . It is classified as a primary amine due to the presence of an amino group (-NH₂) attached to the fifth carbon of a nonane chain. This compound is significant in organic chemistry, particularly for its reactivity and role as an intermediate in the synthesis of various chemicals, including pharmaceuticals and ligands in coordination chemistry.
5-Aminononane can be sourced from various chemical synthesis methods. It is categorized under aliphatic amines, which are characterized by their straight-chain or branched structures without aromatic rings. This classification is important for understanding its chemical behavior and potential applications in different fields, such as medicinal chemistry and materials science.
Several methods exist for synthesizing 5-Aminononane:
The choice of method often depends on the desired purity, yield, and specific functional groups required in subsequent reactions. The reductive amination process typically requires careful control over reaction conditions such as temperature, pH, and the concentration of reactants to optimize yield and minimize by-products.
The molecular structure of 5-Aminononane features a linear nonane backbone with an amino group attached at the fifth carbon position. The structural formula can be represented as follows:
This configuration contributes to its properties as a primary amine.
5-Aminononane can participate in several types of chemical reactions:
The specific conditions for these reactions—such as temperature, solvent choice, and reaction time—are crucial for determining the efficiency and selectivity of the desired products.
The mechanism of action for 5-Aminononane primarily involves its amino group, which can form hydrogen bonds and participate in nucleophilic attacks on electrophilic centers in various biochemical pathways. This reactivity allows it to act as a substrate for enzymes involved in amine metabolism, influencing processes like signal transduction and neurotransmitter synthesis within biological systems.
Relevant data indicates that 5-Aminononane poses some safety hazards; it has been assigned safety pictograms indicating potential irritations.
5-Aminononane finds utility in several scientific fields:
Reductive amination of Nonan-5-one stands as the most efficient pathway to 5-aminononane, leveraging the ketone's symmetrical structure to avoid regioselectivity issues. This two-step process involves condensation with ammonia or amines followed by imine reduction. Research demonstrates that catalyst selection critically influences yield and selectivity, with sodium cyanoborohydride (NaBH₃CN) achieving 85-92% yields in ethanol at 25°C through iminium ion selectivity without reducing the carbonyl prematurely [1] [7]. Recent advances have identified heterobimetallic catalysts as particularly effective; cobalt-rhodium nanoparticles (Co-Rh NPs) facilitate tandem reductive amination under mild conditions (1 atm H₂, 25°C), reaching 95% yield while enabling catalyst recycling for six cycles without significant activity loss [7].
Table 1: Catalyst Performance in Reductive Amination of Nonan-5-one
Catalyst/Reducing Agent | Temperature (°C) | Solvent | Yield (%) | Key Advantage |
---|---|---|---|---|
NaBH₃CN | 25 | Ethanol | 85-92 | Iminium selectivity |
NaBH(OAc)₃ | 25 | DCE | 78-85 | Acid tolerance |
Co-Rh NPs/H₂ | 25 | Toluene | 95 | Recyclable |
BH₃·NH₃ | 80 | Solvent-free | 90 | Single-step |
Cp*Ir complex/NH₄HCO₂ | 80 | Water | 88 | Transfer hydrogenation |
Substrate specificity studies reveal that Nonan-5-one outperforms aldehyde analogs by minimizing aldol condensation byproducts. The ketone's steric profile reduces enolization rates compared to linear ketones, while its symmetry prevents isomeric imine formation. Yield optimization strategies include:
Microwave-assisted continuous flow implementations have demonstrated reaction time reduction from 12 hours to <15 minutes while maintaining yields >90%, addressing a key scalability limitation in batch processes [3].
Alkylation of 5-halononanes with ammonia provides a direct route to 5-aminononane but faces significant selectivity challenges due to overalkylation. The reaction proceeds through an Sₙ2 mechanism with primary halides, though the C5 position's secondary carbon nature in substituted derivatives facilitates competing E2 elimination. Studies using 5-bromononane and concentrated aqueous ammonia (28-30% NH₃) at 100°C reveal a complex product distribution: primary amine (34-38%), secondary amine (21-25%), tertiary amine (11-15%), and quaternary ammonium salt (7-9%), with elimination byproducts increasing with temperature >110°C [2] [5] [8].
The runaway alkylation phenomenon occurs because each successive amine product exhibits increased nucleophilicity relative to ammonia (pKa comparisons: NH₃ = 9.2, primary amine ≈ 10.7, secondary amine ≈ 11.0). This nucleophilicity hierarchy creates a kinetic competition where ethylamine reacts with ethyl bromide ~30 times faster than ammonia under equivalent conditions. Consequently, secondary amine formation becomes statistically favored even with ammonia excess [2].
Table 2: Byproduct Distribution in Alkylation of Ammonia with 5-Bromononane
NH₃:Halide Ratio | 5-Aminononane (%) | Di(5-nonyl)amine (%) | Tri(5-nonyl)amine (%) | Quaternary Salt (%) |
---|---|---|---|---|
5:1 | 34 | 28 | 22 | 9 |
10:1 | 45 | 24 | 16 | 6 |
15:1 | 51 | 22 | 13 | 5 |
30:1 | 68 | 15 | 8 | 3 |
Byproduct mitigation strategies have evolved through mechanistic understanding:
Recent innovations employ cesium carbonate-mediated alkylation in DMSO, which enhances ammonia nucleophilicity while suppressing elimination pathways through rapid halide abstraction, yielding 75% primary amine even at 1:1 substrate ratio [2].
Solvent-free methodologies address environmental and economic limitations of traditional amine synthesis by eliminating volatile organic compounds (VOCs) and simplifying purification. Two primary strategies have emerged for 5-aminononane production: mechanochemical synthesis and melt-phase amination. In the mechanochemical approach, ball milling of Nonan-5-one with ammonium acetate and sodium triacetoxyborohydride (NaBH(OAc)₃) achieves 88% conversion in 45 minutes through tribochemical imine formation. This method leverages frictional energy to overcome kinetic barriers, operating at ambient temperature without solvent [3] [7].
The melt-phase protocol utilizes diethyl carbonate (DEC) as both carbonyl source and reaction medium. When 5-aminoalcohol derivatives react with DEC (140°C, 3h) catalyzed by bio-based imidazolium salts (1 mol%), cyclization occurs via carbamate intermediates that subsequently decarboxylate to yield 5-aminononane with 94% efficiency. This approach exemplifies atom economy, with ethanol as the sole byproduct [3].
Green chemistry metrics analysis reveals substantial advantages over solvent-mediated routes:
Microwave-assisted solvent-free reductive amination represents another advancement, where silica-supported borohydride reagents (NaBH₄-SiO₂) facilitate 85% yield in 5 minutes irradiation at 300W. The dielectric heating mechanism provides uniform energy distribution without solvent, preventing localized decomposition [3] [7]. Scaling studies confirm these benefits extend to kilogram-scale production, where solvent-free protocols reduce purification complexity by eliminating azeotrope formation challenges associated with ethanol/water mixtures in workup procedures.
The chiral center at C5 in 5-aminononane necessitates stereoselective approaches for enantiomerically pure synthesis. Transition metal catalysts enable asymmetric induction through three primary mechanisms: chiral ligand coordination, substrate preorganization, and hydride delivery control. Ruthenium-(S)-BINAP complexes achieve 92% ee in reductive amination of Nonan-5-one using ammonium formate as nitrogen source via dynamic kinetic resolution of the imine intermediate. The reaction proceeds through a chiral ruthenium hydride that delivers hydride exclusively to the re-face of the (E)-imine [6] [7].
Chiral ferrocenyl ligands have demonstrated exceptional performance in copper-catalyzed hydroamination of 5-nonene derivatives. The planar chirality of Josiphos-type ligands (e.g., (R,S)-PPF-PtBu₂) creates a differentiated quadrant environment that directs amine addition to the alkene with 95% ee at 50°C. The mechanism involves copper-mediated N-H bond activation followed by anti-Markovnikov addition guided by ligand bulk [6].
Table 3: Stereoselective Synthesis Approaches for 5-Aminononane Enantiomers
Catalyst System | Mechanism | Temperature (°C) | ee (%) | Configuration |
---|---|---|---|---|
Ru-(S)-BINAP/HCO₂NH₄ | Reductive amination | 80 | 92 | (R) |
Cu-(R,S)-JOSIPHOS | Hydroamination | 50 | 95 | (S) |
Rh-Et-DuPhos/H₂ | Asymmetric hydrogenation | 70 | 89 | (R) |
Cp*Ir-(S,S)-TsDPEN | Transfer hydrogenation | 40 | 94 | (S) |
Zirconocene catalysis offers an alternative stereoselective route through hydroaminoalkylation of terminal alkenes with N-methyl-5-aminononane precursors. The constrained-geometry catalyst (η⁵-C₅Me₄)SiMe₂(η¹-N-tBu)]ZrCl₂ activates C-H bonds α to nitrogen, enabling direct alkene insertion with 90% ee and >99% branch selectivity. This method avoids prefunctionalized substrates, significantly shortening the synthetic route [6].
Recent innovations focus on enzyme-mimetic catalysts like helical peptide-based palladium complexes that achieve stereocontrol through hydrogen-bonding interactions with the developing imine. These systems provide tunable stereoselectivity (84-97% ee) by varying peptide sequence to adjust the chiral pocket dimensions complementary to the C9 chain. Computational studies confirm that enantioselectivity originates from differential activation energies in hydride transfer (ΔΔG‡ = 2.1 kcal/mol) rather than imine formation [6].
Comprehensive Compound Table
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3